Cholin acetate
Overview
Description
Cholin acetate is a choline-derivative-based ionic liquid (IL), which can efficiently dissolve microcrystalline cellulose . This bioionic liquid can be prepared by reacting choline hydroxide with acetic acid .
Synthesis Analysis
The synthesis of Cholin acetate involves the reaction of choline hydroxide with acetic acid . The signal (the ACh) is terminated by the enzyme ACh esterase which hydrolyses ACh to choline and acetate. The choline and the acetate are rapidly (within seconds) recycled .
Chemical Reactions Analysis
The hydroxyl group of choline shows significant hydrogen-bonding interactions with the oxygen atoms of acetate . Nearly all choline cations are found to form a hydrogen bond with acetate anions at 400 K, while about 67% of cations participate in hydrogen-bonding interactions at 600 K .
Physical And Chemical Properties Analysis
Cholin acetate has a molecular weight of 163.21 g/mol . It is a choline-derivative-based ionic liquid (IL), which can efficiently dissolve microcrystalline cellulose . The hydroxyl group of choline shows significant hydrogen-bonding interactions with the oxygen atoms of acetate .
Scientific Research Applications
Bioengineering: Long-Term Storage of Dried and Viable Nuclei from Fully Grown Oocytes
Summary of the Application
Cholin acetate is used in combination with trehalose solution for the long-term storage of dried and viable nuclei from fully grown oocytes . The addition of choline acetate to trehalose solution could enable a wider range of storage conditions for preservation of nuclei .
Methods of Application
The study used domestic cat germinal vesicle oocytes as a model. The samples were exposed to choline acetate alone and in combination with trehalose . The integrity of the germinal vesicle’s DNA was examined under regular and adverse storage conditions .
Results or Outcomes
Choline acetate addition enabled the researchers to reach lower moisture contents after 25 min of microwave-assisted drying . Sample recovery after rehydration was also better in the presence of choline acetate . Importantly, choline acetate addition helped to maintain an amorphous state (absence of detrimental crystallization) during excursion from ideal humidity conditions .
Electrochemistry: High Performance Supercapacitors
Summary of the Application
Choline acetate is used as a novel green electrolyte for high performance supercapacitors . It displays exceptional electrochemical stability at a maximum voltage of up to 3.9 V .
Methods of Application
The study synthesized the ionic liquids of choline acetate and investigated their significant features including viscosity, and electrochemical tests at ambient temperature .
Results or Outcomes
The specific capacitance of the electrolyte containing choline acetate was obtained to 106.52 F/g with an energy density of 47.93 Wh/kg and power density of 450 W/kg at 1 A/g . In addition, the supercapacitor made using choline acetate retained 90.94% of its capacity up to 3000 cycles at 2 A/g .
Biofuel Production: Enzymatic Production of Biodiesel
Summary of the Application
Cholin acetate, in combination with glycerol, forms a eutectic ionic liquid mixture, which is less viscous, biodegradable and shows high lipase compatibility . This eutectic ionic liquid mixture can be a desirable solvent for the enzymatic production of biodiesel .
Methods of Application
The study involved the formation of a eutectic ionic liquid mixture using cholin acetate and glycerol .
Results or Outcomes
The eutectic ionic liquid mixture formed using cholin acetate and glycerol showed potential as a solvent for the enzymatic production of biodiesel . It is less viscous, biodegradable, and shows high lipase compatibility .
Bioengineering: Preservation of Oocyte Nuclei
Summary of the Application
Cholin acetate is used as an additive to the preservation solution for oocyte nuclei . The large choline cation provides steric hindrance to the system, preventing crystal formation by molecule alignment .
Methods of Application
Cholin acetate was added to the preservation solution. The ionic interactions between the acetate ion and water left water unavailable for trehalose crystallization .
Results or Outcomes
The addition of choline acetate to the preservation solution helped maintain the integrity of the oocyte nuclei under various storage conditions .
Electrochemistry: Green Electrolytes for Supercapacitors
Summary of the Application
Cholin acetate is used as a green electrolyte in supercapacitors . It displays exceptional electrochemical stability and can be used to create high-performance supercapacitors .
Results or Outcomes
The supercapacitor made using choline acetate retained 90.94% of its capacity up to 3000 cycles at 2 A/g .
Biochemistry: Amino Acid-Based Ionic Liquids
Summary of the Application
Cholinium and amino acid-based ionic liquids have attracted the attention of researchers in many different fields ranging from computational chemistry to electrochemistry and medicine . These substances have undergone a rather intensive research activity because of the possibility of using them as greener replacements for traditional ionic liquids .
Methods of Application
The study involved the formation of ionic liquids using cholinium and amino acids .
Results or Outcomes
Cholinium and amino acid-based ionic liquids have shown excellent solvation properties and can dissolve a wide range of compounds . They can be used as solvents for various applications, including extraction, catalysis, and electrochemistry .
Bioengineering: Steric Hindrance in Preservation Solutions
Summary of the Application
Cholin acetate is used as an additive to the preservation solution for biological samples . The large choline cation provides steric hindrance to the system, preventing crystal formation by molecule alignment .
Results or Outcomes
The addition of choline acetate to the preservation solution helped maintain the integrity of the biological samples under various storage conditions .
Future Directions
Cholin acetate has emerged as an alternative anion in choline-based DESs, mainly based on the higher safety of its cholinium salt (choline acetate, ChOAc, an ionic liquid (IL) with a melting point of 51 °C ) with respect to ChCl . There is a need for more research on the clinical consequences of choline supplementation in human skeletal muscle structure and function .
properties
IUPAC Name |
2-hydroxyethyl(trimethyl)azanium;acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14NO.C2H4O2/c1-6(2,3)4-5-7;1-2(3)4/h7H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKGUVGAXDXFFW-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048990 | |
Record name | Cholin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cholin acetate | |
CAS RN |
14586-35-7 | |
Record name | Cholin acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.